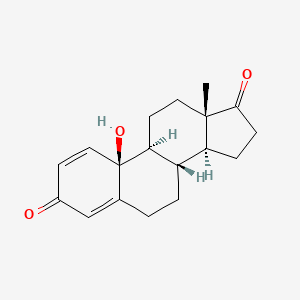

Estra-1,4-diene-3,17-dione, 10-hydroxy-

Description

Nomenclature and Structural Classification within Steroids and Quinol Derivatives

Context as a Steroidal Para-Quinol Scaffold

HEDD is classified as a steroidal para-quinol (or p-quinol). researchgate.netnih.gov This classification refers to the specific arrangement of its A-ring, which is the six-membered carbon ring on the far left of the steroid nucleus. Unlike the aromatic A-ring found in estrogens like estradiol (B170435), HEDD possesses a 4-hydroxy-2,5-cyclohexadienone structure. researchgate.net This non-aromatic, dienone system with a hydroxyl group at the C10 position is the defining feature of the p-quinol scaffold. researchgate.netnih.gov This unique structure is the result of the oxidative metabolism of phenolic estrogens and is crucial to its role as a prodrug. researchgate.net

Differentiation from Aromatic Estrogens and Catechol Metabolites

The structure of HEDD contrasts sharply with both aromatic estrogens and their catechol metabolites.

Aromatic Estrogens: The primary human estrogen, 17β-estradiol, and its metabolic precursor, estrone (B1671321), are characterized by a phenolic A-ring. This aromaticity is a critical requirement for binding to and activating nuclear estrogen receptors (ERα and ERβ). HEDD lacks this aromatic A-ring, and this structural difference is fundamental to its inability to bind effectively to these receptors. researchgate.netbiorxiv.org This lack of binding affinity means HEDD is itself devoid of the typical hormonal activities associated with estrogens. researchgate.netmdpi.com

Catechol Metabolites: Estrogens are metabolized in the body into catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129), which have two hydroxyl groups on the aromatic A-ring. nih.gov These can be further oxidized to form reactive quinones (catechol estrogen-3,4-quinones) that can interact with DNA. nih.gov HEDD is a para-quinol, not a catechol-derived ortho-quinone, distinguishing it structurally and in its chemical reactivity.

Table 1: Structural Comparison of HEDD and Related Estrogens

| Compound Name | Common Name/Acronym | A-Ring Structure | Key Functional Characteristic |

|---|---|---|---|

| Estra-1,4-diene-3,17-dione, 10-hydroxy- | HEDD / E1-quinol | Non-aromatic para-quinol | Inert bioprecursor prodrug; lacks significant estrogen receptor binding. researchgate.netbiorxiv.org |

| Estra-1,3,5(10)-trien-3-ol-17-one | Estrone (E1) | Aromatic (phenolic) | Weak estrogen; precursor to estradiol. rochester.edu |

| Estra-1,3,5(10)-trien-3,17β-diol | 17β-Estradiol (E2) | Aromatic (phenolic) | Principal and most potent human estrogen. rochester.edu |

| 1,3,5(10)-Estratriene-3,4,17β-triol | 4-Hydroxyestradiol | Aromatic (catechol) | Metabolite of estradiol; can be oxidized to a reactive quinone. nih.gov |

Historical Context of Estrogen-Derived Quinols in Organic Chemistry and Biochemistry

The investigation of estrogen-derived quinols is a relatively modern development stemming from the broader history of estrogen research. While estrogens were first isolated in 1929 and their therapeutic use began in the following decades, the limitations of conventional hormone therapy, such as unwanted peripheral side effects, spurred the search for more targeted approaches. rochester.edumdpi.com

The concept of using a quinol derivative as a brain-selective prodrug emerged from research into the metabolic pathways of estrogens and the search for compounds that could deliver therapeutic agents to the central nervous system (CNS) without affecting the rest of the body. mdpi.com Scientists developed synthetic methods, such as blue LED-driven photo-oxygenation of parent estrogens, to produce these quinol derivatives with high yield and selectivity. nih.govmdpi.com This research led to the creation of HEDD and related compounds, like 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), which were designed to be chemically inert until they reached their target tissue. researchgate.netnih.gov

Academic Research Significance and Theoretical Frameworks

The primary significance of HEDD in academic research lies in its design as a specialized chemical tool for targeted drug delivery and for studying steroid metabolism.

Role as a Bioprecursor Prodrug in the Central Nervous System

HEDD is recognized as a first-in-class, CNS-selective bioprecursor prodrug of estrone (E1). biorxiv.org The theoretical framework for its action is based on differential metabolic activity between the brain and peripheral tissues. researchgate.netmdpi.com

The mechanism operates as follows:

HEDD, being inert and unable to bind to estrogen receptors, can be administered and distributed throughout the body without causing hormonal effects. biorxiv.orgmdpi.com

Within the CNS, specific enzymes, believed to be short-chain dehydrogenases/reductases (SDRs), recognize the para-quinol scaffold. mdpi.com

These enzymes catalyze the reduction of HEDD, which involves the collapse of the quinol structure and aromatization of the A-ring.

This targeted bioactivation converts HEDD into the active hormone estrone (E1) directly within the brain tissue. biorxiv.org

This brain-selective conversion allows for the local therapeutic effects of estrogens in the CNS while avoiding peripheral exposure and the associated hormonal liabilities. researchgate.netmdpi.comnih.gov A related compound, DHED, functions through the same mechanism to deliver 17β-estradiol to the brain. researchgate.netmdpi.com

Interest in Modulating Steroid Hormone Biosynthesis and Metabolism Pathways

Beyond its role as a prodrug, HEDD is of interest for its potential interactions with key enzymes involved in steroidogenesis. Steroid hormones are synthesized through a complex cascade of enzymatic reactions. mdpi.com Research has explored how HEDD might influence this process.

In silico molecular docking studies have suggested that HEDD may have a high affinity for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.netnih.gov This enzyme is crucial as it catalyzes the conversion of the weaker estrogen, estrone (E1), into the more potent 17β-estradiol (E2). mdpi.commdpi.com By potentially interacting with this enzyme, HEDD could modulate the local balance of active steroid hormones. Some studies have also investigated the cytotoxic properties of HEDD, particularly against hormone-dependent cancer cells, linking this activity to its interactions with steroidogenic pathways. researchgate.netnih.govscispace.com

Table 2: Investigated Enzymatic Interactions of HEDD

| Enzyme | Function in Steroidogenesis | Investigated Interaction with HEDD |

|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Converts estrone (E1) to 17β-estradiol (E2). mdpi.com | Molecular docking studies suggest a high binding affinity, indicating potential for modulating enzyme activity. researchgate.netnih.gov |

| Estrogen Receptors (ERα, ERβ) | Mediate the genomic effects of estrogens. researchgate.net | Lacks significant binding affinity due to its non-aromatic A-ring. researchgate.netbiorxiv.org |

| Short-Chain Dehydrogenases/Reductases (SDRs) | A broad family of enzymes involved in metabolism. | Believed to be responsible for the bioactivation of HEDD to estrone in the CNS. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

549-03-1 |

|---|---|

Molecular Formula |

C18H22O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H22O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h6,9-10,13-15,21H,2-5,7-8H2,1H3/t13-,14-,15-,17-,18+/m0/s1 |

InChI Key |

RVUDOXUDSXVAEV-FTAMUGHTSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34O |

Other CAS No. |

549-03-1 |

Origin of Product |

United States |

Metabolic and Biotransformational Pathways of Estra 1,4 Diene 3,17 Dione, 10 Hydroxy and Steroidal Quinols

Enzymatic Formation of Estrogen-Derived Quinols from Estrogens in Biological Systems

The formation of estrogen-derived quinols in biological systems is a metabolic process initiated by the oxidation of parent estrogens. This pathway involves the conversion of estrogens into catechol estrogens, which are then further oxidized to form reactive quinone species. These quinones can subsequently undergo rearrangements to form more stable quinol structures.

The initial and rate-limiting step in the metabolic pathway leading to quinol formation is the hydroxylation of estrogens, a reaction catalyzed by cytochrome P-450 (CYP) enzymes. psu.edu This oxidation primarily occurs in the liver, where most CYP isoforms are abundantly expressed. nih.gov Several CYP isoenzymes are involved in this process, demonstrating isoform-specific regulation and activity. nih.gov

The primary hydroxylation pathways for estradiol (B170435), the main human estrogen, are at the C2 and C4 positions of the A-ring, leading to the formation of 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129), respectively. psu.edunih.gov

CYP1A1: Primarily expressed in extrahepatic tissues, CYP1A1 is involved in the formation of 2-hydroxyestradiol. nih.gov Its expression is highly dependent on the Aryl hydrocarbon Receptor (AhR). taylorandfrancis.com

CYP1A2: Along with CYP3A4, this is a major enzyme in the liver responsible for converting estradiol to 2-hydroxyestradiol. nih.gov

CYP1B1: This isoenzyme is highly expressed in estrogen target tissues like the mammary glands, ovaries, and uterus, and it specifically catalyzes the 4-hydroxylation of estradiol. nih.gov The localized formation of 4-hydroxyestradiol is significant because its subsequent oxidation to quinones can generate free radicals, potentially causing cellular damage. nih.gov

CYP2B6: Estradiol has been shown to enhance the expression of CYP2B6 in human hepatocytes. nih.govdrugbank.com

CYP2E1: While estradiol does not appear to affect the mRNA expression of CYP2E1, it has been observed to increase its enzyme activity through unknown mechanisms. nih.govdrugbank.com Elevated levels of CYP2E1 in the central nervous system may increase the risk of neurotoxicity from oxidative stress. taylorandfrancis.com

CYP3A4: This is a major hepatic enzyme responsible for the 2-hydroxylation of estradiol. nih.gov Its expression is enhanced by estradiol. nih.govdrugbank.com

The metabolic conversion of estrogens to catechols by cytochrome P450 is a critical step preceding the formation of estrogen o-quinones. nih.gov

Table 1: Key Cytochrome P-450 Isoenzymes in Estrogen Oxidation

| Isoenzyme | Primary Location | Key Metabolic Reaction | Regulation by Estradiol |

|---|---|---|---|

| CYP1A1 | Extrahepatic Tissues | 2-hydroxylation of estradiol | May be induced by estradiol |

| CYP1A2 | Liver | 2-hydroxylation of estradiol | May be induced by estradiol |

| CYP1B1 | Estrogen Target Tissues | 4-hydroxylation of estradiol | Regulated by estradiol via the estrogen receptor |

| CYP2B6 | Liver | N/A | Expression enhanced |

| CYP2E1 | Liver, CNS | N/A | Activity increased |

| CYP3A4 | Liver | 2-hydroxylation of estradiol | Expression enhanced |

Following the initial CYP-mediated hydroxylation that forms catechol estrogens, these intermediates can be further oxidized to form electrophilic and redox-active ortho-quinones (o-quinones). nih.govnih.gov This oxidation can be catalyzed by various oxidative enzymes or metal ions. nih.gov These estrogen o-quinones are reactive molecules that can cause cellular damage by alkylating or oxidizing cellular components like DNA and proteins. nih.govnih.gov In the absence of nucleophilic trapping agents, these o-quinones can isomerize to form quinone methides. nih.gov The entire process, from estrogen to catechol to quinone, represents a significant pathway in estrogen metabolism. nih.govnih.gov

Biotransformation of Estra-1,4-diene-3,17-dione, 10-hydroxy- as a Bioprecursor Prodrug

Estra-1,4-diene-3,17-dione, 10-hydroxy- (also known as 10β-hydroxyestra-1,4-diene-3,17-dione or HEDD) is a steroidal para-quinol that functions as a bioprecursor prodrug. mdpi.combiorxiv.org A prodrug is an inert compound that is converted into a pharmacologically active agent within the body. HEDD and structurally related para-quinols, such as 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), are designed to be inactive themselves, lacking significant binding to nuclear estrogen receptors (ERα and ERβ). biorxiv.org This lack of binding is attributed to the absence of the critical phenolic hydroxyl group, which is essential for estrogenicity. biorxiv.org

The mechanism of action for HEDD as a prodrug involves its reductive bioactivation to the corresponding active estrogen. mdpi.comresearchgate.net Specifically, HEDD is converted to estrone (B1671321) (E1) through a facile conversion process mediated by an NADPH-dependent short-chain dehydrogenase. mdpi.com This reductive conversion restores the aromatic A-ring and the phenolic hydroxyl group, thereby conferring estrogenic activity. mdpi.com Similarly, the related prodrug DHED is converted to 17β-estradiol (E2). mdpi.comresearchgate.netunt.edu This biotransformation is the key step that "switches on" the biological activity of the compound.

A crucial feature of HEDD and related steroidal quinols is their site-specific bioactivation. unt.edu Extensive research has demonstrated that the reductive conversion of these prodrugs to active estrogens occurs preferentially and almost exclusively within the central nervous system (CNS), including the brain and retina. mdpi.comresearchgate.netunt.edu

This CNS-selectivity means that when administered systemically, HEDD can deliver estrone to the brain without causing peripheral hormonal effects or exposing the rest of the body to the active hormone. mdpi.combiorxiv.orgunt.edu In vitro metabolic studies have shown that the conversion of these prodrugs does not happen in estrogen-sensitive peripheral tissues. researchgate.net This targeted delivery allows for the potential treatment of neurological conditions that are responsive to estrogens, without the unwanted side effects associated with systemic estrogen exposure. researchgate.netunt.edu The best-studied compound in this class, DHED, has been shown in preclinical models to be converted to E2 in the brain and retina, where it exerts neuroprotective effects. researchgate.netunt.edumdpi.com

Table 2: CNS-Selective Estrogen Prodrugs and Their Active Metabolites

| Prodrug (Bioprecursor) | Chemical Name | Active Estrogen Metabolite |

|---|---|---|

| HEDD | 10β-Hydroxyestra-1,4-diene-3,17-dione | Estrone (E1) |

| DHED | 10β,17β-Dihydroxyestra-1,4-dien-3-one | 17β-Estradiol (E2) |

| αDHED | 10β,17α-Dihydroxyestra-1,4-dien-3-one | 17α-Estradiol (αE2) |

Microbial and Enzymatic Transformations of Related Steroid Scaffolds and their Production

Microbial biotransformation is a cornerstone of the steroid pharmaceutical industry, offering an efficient, cost-effective, and environmentally friendly alternative to complex chemical syntheses. davidmoore.org.uknih.govresearchgate.net Microorganisms possess a diverse array of enzymes that can perform highly specific and stereoselective reactions on steroid molecules under mild conditions. davidmoore.org.ukresearchfloor.orgwjpls.org

These microbial transformations are used to produce key steroid intermediates, known as synthons, from readily available raw materials like phytosterols (B1254722) (plant-derived sterols). nih.govpublish.csiro.au Common reactions catalyzed by microbial enzymes include hydroxylation, dehydrogenation, side-chain cleavage, and ring A aromatization. wjpls.org

A particularly important intermediate produced through microbial biotransformation is Androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.govresearchgate.netspringernature.com ADD is a valuable precursor for the synthesis of various female sex hormones, including estrone and estradiol. nih.govresearchgate.netresearchgate.net For instance, strains of Mycobacterium are widely used for the large-scale production of ADD and other androstane (B1237026) steroids from phytosterols. publish.csiro.aubohrium.com The aromatization of ring A in intermediates like ADD is a key step in producing estrogens. wjpls.orgresearchgate.net For example, cell-free extracts from Pseudomonas testosteroni can produce estrone from 19-nor-testosterone. wjpls.org This highlights the power of biotechnology to create complex hormonal structures from simpler steroid scaffolds. nih.gov

Table 3: Examples of Microbial Transformations in Steroid Production

| Microbial Genus | Type of Transformation | Substrate Example | Product Example |

|---|---|---|---|

| Mycobacterium | Side-chain cleavage, Dehydrogenation | Phytosterols, Cholesterol | Androsta-1,4-diene-3,17-dione (ADD) |

| Arthrobacter | Dehydrogenation | Androsta-4-ene-3,17-dione (AD) | Androsta-1,4-diene-3,17-dione (ADD) |

| Rhizopus | Hydroxylation (e.g., 11α-hydroxylation) | Progesterone | 11α-Hydroxyprogesterone |

| Pseudomonas | Ring A Aromatization | 19-nor-testosterone | Estrone |

| Rhodococcus | Δ1-dehydrogenation | Cortisone | Prednisone |

| Curvularia | Hydroxylation (e.g., 11β-hydroxylation) | Progesterone intermediate | Hydrocortisone precursor |

Hydroxylation Reactions by Fungi and Bacteria (e.g., Beauveria bassiana, Aspergillus brasiliensis, Mycobacterium neoaurum)

Microbial hydroxylation is a pivotal reaction in steroid metabolism, introducing hydroxyl groups at various positions on the steroid nucleus. This process can significantly alter the biological properties of the parent compound. Fungi and bacteria are well-known for their capacity to hydroxylate steroids with high regio- and stereoselectivity.

The fungus Beauveria bassiana is recognized for its potent hydroxylating capabilities on various steroid substrates. For instance, in the microbial transformation of androst-4-ene-3,17-dione, a structurally related steroid, Beauveria bassiana introduces hydroxyl groups primarily at the 11α-position, and to a lesser extent, at the 6β-position. researchgate.netnih.gov When grown in a medium with a pH of 6.0, the major product is 11α-hydroxyandrost-4-ene-3,17-dione, with a minor product of 6β,11α-dihydroxyandrost-4-ene-3,17-dione. nih.gov In a pH 7.0 medium, the biotransformation yields a wider array of hydroxylated and reduced metabolites, including 11α,17β-dihydroxyandrost-4-ene-3-one as the major product. nih.gov These findings suggest that Beauveria bassiana possesses a versatile enzymatic system capable of multiple hydroxylations on the steroid core.

Aspergillus brasiliensis , another filamentous fungus, has also demonstrated the ability to modify steroid structures. In the biotransformation of androsta-1,4-diene-3,17-dione, A. brasiliensis yields two hydroxylated metabolites: 11α-hydroxyandrost-1,4-diene-3,17-dione and 12β-hydroxyandrost-1,4-diene-3,17-dione. researchgate.netnih.gov The introduction of a hydroxyl group at the 12β-position is a relatively rare transformation, highlighting the unique enzymatic machinery of this fungus. nih.gov

The bacterium Mycobacterium neoaurum is a key player in the industrial bioconversion of sterols. nih.gov It possesses a complex metabolic network for steroid degradation and modification, which includes various cytochrome P450 (CYP) enzymes responsible for hydroxylation reactions. mdpi.comnih.gov For example, M. neoaurum can hydroxylate steroid intermediates at the 16α-position. mdpi.com The aerobic catabolism of steroids in this bacterium is a highly conserved process, and its cytochrome P450 enzymes are crucial for the structural modification and functional diversification of steroids. mdpi.com

While direct studies on the hydroxylation of Estra-1,4-diene-3,17-dione, 10-hydroxy- by these specific microorganisms are not extensively documented, the known metabolic pathways for structurally similar steroids provide a strong indication of potential transformations. It is plausible that the 10-hydroxy- group of the target compound could influence the regioselectivity of further hydroxylations by these microbial enzymes.

Table 1: Microbial Hydroxylation of Androstenedione (B190577) Derivatives

| Microorganism | Substrate | Major Hydroxylated Products |

|---|---|---|

| Beauveria bassiana | Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione, 6β,11α-dihydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-ene-3-one |

| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione | 11α-hydroxyandrost-1,4-diene-3,17-dione, 12β-hydroxyandrost-1,4-diene-3,17-dione |

| Mycobacterium neoaurum | Steroid Intermediates | 16α-hydroxylated steroids |

Enzymatic Dehydrogenation and Reduction Pathways

Enzymatic dehydrogenation and reduction are common pathways in steroid metabolism, leading to the introduction of double bonds or the conversion of keto groups to hydroxyl groups, respectively. These reactions are critical in the activation and inactivation of steroidal compounds.

Dehydrogenation, particularly at the C1-C2 position of the steroid A-ring, is a key reaction catalyzed by 3-ketosteroid-Δ1-dehydrogenases. This reaction converts a 3-keto-4-ene-steroid into a 3-keto-1,4-diene-steroid. The reverse reaction, hydrogenation, can also occur under specific conditions with an appropriate electron donor. mdpi.com

Reduction reactions are also prevalent in microbial steroid transformations. For example, the reduction of the 17-keto group is a common metabolic step. In the biotransformation of androsta-1,4-diene-3,17-dione by Aspergillus brasiliensis, one of the yielded metabolites is 17β-hydroxyandrost-1,4-dien-3-one, a product of the reduction of the 17-carbonyl group. researchgate.netnih.gov Similarly, Beauveria bassiana is an efficient biocatalyst for the reduction of the 17-carbonyl group in androst-4-ene-3,17-dione. researchgate.netnih.gov

For Estra-1,4-diene-3,17-dione, 10-hydroxy-, it is anticipated that similar enzymatic dehydrogenation and reduction pathways would be active. The presence of the 1,4-diene structure in the A-ring suggests it may have been formed via a dehydrogenation step from a precursor. Furthermore, the 17-keto group is a likely target for reduction by microbial enzymes, potentially leading to the formation of a 17β-hydroxy derivative.

Table 2: Products of Microbial Reduction of Androstenedione Derivatives

| Microorganism | Substrate | Reduction Product |

|---|---|---|

| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione | 17β-hydroxyandrost-1,4-dien-3-one |

| Beauveria bassiana | Androst-4-ene-3,17-dione | 11α,17β-dihydroxyandrost-4-ene-3-one |

Role of Specific Enzymes (e.g., 3-ketosteroid-Δ1-dehydrogenase, 17β-hydroxysteroid dehydrogenase) in Steroid Bioconversion and Metabolism

The bioconversion and metabolism of steroids are governed by the action of specific enzymes that exhibit high substrate specificity and catalytic efficiency. Two key enzymes in this process are 3-ketosteroid-Δ1-dehydrogenase and 17β-hydroxysteroid dehydrogenase.

3-Ketosteroid-Δ1-dehydrogenase (KstD) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in the microbial degradation of steroids. mdpi.commdpi.com It catalyzes the introduction of a double bond between the C1 and C2 atoms of the steroid A-ring, a critical step in the catabolism of the steroid nucleus. nih.gov This enzyme is of significant interest in the pharmaceutical industry for the production of Δ1-steroids. mdpi.comnih.gov KstDs have a broad substrate scope and can act on a variety of 3-ketosteroid compounds with diverse substituents. nih.gov Given that Estra-1,4-diene-3,17-dione, 10-hydroxy- possesses a 1,4-diene-3-one structure, it is likely a product of KstD activity on a corresponding estr-4-ene-3,17-dione precursor. The enzyme's ability to accommodate substituents at the C10 position suggests it could potentially act on 10-hydroxy- substituted steroids. nih.gov

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a group of oxidoreductases that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org These enzymes are pivotal in regulating the biological activity of sex hormones, as they can convert less active 17-keto forms to more potent 17β-hydroxy forms, and vice versa. wikipedia.org In silico molecular docking studies have suggested a high affinity of Estra-1,4-diene-3,17-dione, 10-hydroxy- towards 17β-hydroxysteroid dehydrogenase type 1. nih.gov This indicates that the 17-keto group of this steroidal quinol is a potential target for reduction by 17β-HSD, which would result in the formation of 10β,17β-dihydroxyestra-1,4-dien-3-one. This transformation would significantly alter the compound's biological profile.

The interplay of these and other steroid-metabolizing enzymes dictates the metabolic fate of Estra-1,4-diene-3,17-dione, 10-hydroxy-, leading to a variety of hydroxylated, dehydrogenated, and reduced metabolites.

Biological Roles and Molecular Mechanisms Theoretical and in Vitro Studies of Estra 1,4 Diene 3,17 Dione, 10 Hydroxy

Analysis of Neuroprotective Activity in Experimental Models

HEDD is described as a natural product with neuroprotective activity. researchgate.netnih.gov It belongs to a class of estrogen analogues, specifically steroidal para-quinols, which have been synthesized and investigated for their potential as neuroprotective agents. researchgate.net Studies on related compounds, such as 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), have shown that these molecules can protect dopaminergic neurons and improve behavioral function in animal models of Parkinson's disease. researchgate.net This neuroprotection is associated with the reduction of oxidative and inflammatory responses. researchgate.net The unique properties of HEDD include its ability to act as a central nervous system (CNS)-selective bioprecursor prodrug for estrone (B1671321) (E1). biorxiv.org Similarly, related compounds have been developed as bioprecursor prodrugs to selectively deliver neuroprotective steroids like 17α-estradiol and 17β-estradiol to the brain, aiming to provide therapeutic effects without systemic hormonal exposure. researchgate.netnih.gov

In Vitro Antiproliferative and Cytotoxic Properties in Hormone-Dependent and Other Cancer Cell Lines

While initially noted for neuroprotective potential, the cytotoxic properties of HEDD have been a subject of more recent investigation. researchgate.netnih.gov In vitro studies using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay revealed that HEDD exhibits marked cytotoxic activity, particularly against hormone-dependent cancer cell lines. researchgate.netnih.govscispace.com The antiproliferative effects were evaluated across a panel of six human cell lines, including breast (MCF-7, T47-D), prostate (LNCaP), liver (HepaRG), colon (Caco-2) cancer lines, and normal human dermal fibroblasts (NHDF). nih.govscispace.com

The results indicated that HEDD displayed significant cytotoxic activity, especially in the hormone-dependent MCF-7, T47-D, and LNCaP cell lines. scispace.com Furthermore, flow cytometry analysis showed that HEDD markedly reduced the viability of hepatic cancer cells (HepaRG). researchgate.netnih.govscispace.com

| Cell Line | Cancer Type | Hormone Dependence | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Carcinoma | Estrogen-Dependent | 40.80 ± 2.60 |

| T47-D | Breast Carcinoma | Estrogen-Dependent | 54.20 ± 1.50 |

| LNCaP | Prostate Carcinoma | Androgen-Dependent | 43.10 ± 1.80 |

| HepaRG | Hepatocellular Carcinoma | - | 54.80 ± 2.80 |

| Caco-2 | Colorectal Adenocarcinoma | - | > 100 |

| NHDF | Normal Dermal Fibroblasts | - | > 100 |

To understand the potential mechanism of cytotoxicity, in silico molecular docking studies were conducted. researchgate.netnih.gov These computational analyses suggested that HEDD may exert its effects through interactions with key enzymes involved in steroid biosynthesis, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.netnih.gov This enzyme is crucial for the conversion of the weak estrogen, estrone, into the potent 17β-estradiol. researchgate.net The quinone structure present in HEDD is also a feature of other compounds investigated for antitumor activity. nih.gov For some quinone-based compounds, the cytotoxic effect is dependent on an apoptotic mechanism, including the activation of caspases. nih.gov The molecular docking studies also controversially suggested a high affinity for the estrogen receptor α, which was proposed as another potential mechanism for its cytotoxicity in hormone-dependent cells. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Estra-1,4-diene-3,17-dione, 10-hydroxy- and Derivatives

The biological activity of Estra-1,4-diene-3,17-dione, 10-hydroxy- and its derivatives is intrinsically linked to specific structural features. Structure-activity relationship (SAR) studies focus on how modifications to the steroid's core structure influence its interactions with biological targets.

Impact of Hydroxyl Group Position and Stereochemistry on Biological Interactions

The position and stereochemistry of hydroxyl groups on a steroid nucleus are paramount in determining its biological function. In Estra-1,4-diene-3,17-dione, 10-hydroxy-, the β-oriented hydroxyl group at the C-10 position is a defining feature. researchgate.net This configuration creates a para-quinol structure in the A-ring, which is fundamentally different from the phenolic A-ring characteristic of classical estrogens like estradiol (B170435). biorxiv.org

The presence of the 10β-hydroxy group instead of a phenolic hydroxyl group is the primary reason for the compound's inability to bind to estrogen receptors. biorxiv.org The phenolic hydroxyl is a well-established prerequisite for high-affinity ER binding. biorxiv.org The stereochemistry is also crucial; for example, studies on other steroids have shown that the orientation of hydroxyl groups can dramatically alter interactions with enzymes and receptors. mdpi.comrsc.org The specific 10β-configuration in HEDD is essential for its role as an inert prodrug that can be later converted to an active hormone. biorxiv.org

Influence of A-Ring Modifications on Biological Activity and Enzyme Interactions

Modifications to the A-ring of steroidal compounds significantly affect their biological activity, particularly their interaction with steroidogenic enzymes. The 1,4-diene-3-one structure within the A-ring of HEDD is a key pharmacophore. nih.govresearchgate.net This conjugated system is found in many compounds that interact with aromatase. nih.gov Research on analogues of androsta-1,4-diene-3,17-dione (B159171) has demonstrated that the integrity of the steroid's ring structure is important for binding to aromatase. nih.gov While modifications to the D-ring can be tolerated to some extent, the A-ring's structure is critical for enzyme recognition and inhibition. nih.govacs.org The para-quinol arrangement resulting from the 10β-hydroxylation of the 1,4-diene-3-one system in HEDD is a unique modification that confers its specific prodrug properties while potentially retaining an affinity for certain steroid-converting enzymes. researchgate.netbiorxiv.org

Comparative Analysis with Other Steroidal Quinols and Related Estrogens

Estra-1,4-diene-3,17-dione, 10-hydroxy- (also known as HEDD), is a steroidal para-quinol that occupies a unique position in the landscape of steroid biochemistry. tandfonline.comtandfonline.com Its structure, featuring a non-aromatic A-ring with a hydroxyl group at the C-10 position, distinguishes it from classical estrogens like estradiol, which possess a phenolic A-ring. This structural difference is fundamental to its distinct biological profile, particularly concerning its interactions with estrogen receptors (ERs) and its role as a potential prodrug. tandfonline.combiorxiv.org

A primary point of comparison is HEDD's affinity for nuclear estrogen receptors (ERα and ERβ). Extensive in vitro receptor binding studies have demonstrated that HEDD and related steroidal para-quinols, such as 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), exhibit a profound lack of binding affinity for both ERα and ERβ. biorxiv.org This is in stark contrast to their parent estrogens, estrone (E1) and 17β-estradiol (E2), which bind to these receptors with high affinity. biorxiv.org The absence of significant ER binding means that HEDD does not typically elicit the peripheral hormonal effects, such as uterotrophic activity, that are characteristic of classical estrogens. biorxiv.org

While one in silico docking study suggested a potential high affinity of HEDD for ERα, this finding is contradicted by a larger body of experimental evidence from in vitro binding assays and in vivo functional tests. tandfonline.combiorxiv.org The consensus from multidisciplinary investigations is that HEDD does not function as a direct estrogen receptor agonist. biorxiv.org

| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Uterotrophic Effect |

| Estra-1,4-diene-3,17-dione, 10-hydroxy- (HEDD) | > 10,000 | > 10,000 | Absent |

| Estrone (E1) | 6.1 | 3.5 | Present |

| 17β-Estradiol (E2) | 1.3 | 0.7 | Present |

| 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) | > 10,000 | > 10,000 | Absent |

| Data compiled from experimental binding and in vivo studies. biorxiv.org |

The biological significance of HEDD is better understood in its capacity as a bioprecursor prodrug. biorxiv.orgresearchgate.net In specific environments, such as the central nervous system (CNS), HEDD can undergo reductive aromatization to be converted into estrone. tandfonline.combiorxiv.org This targeted conversion allows for the localized delivery of an active estrogen without causing systemic hormonal effects. researchgate.net This mechanism contrasts with direct-acting estrogens that distribute systemically.

When compared to other estrogen metabolites, such as catechol estrogens and their subsequent ortho-quinones, HEDD displays a different profile regarding oxidative stress. Estrogen-derived ortho-quinones are known prooxidants that can generate reactive oxygen species through redox cycling. nih.gov In contrast, HEDD and other para-quinols are not considered prooxidants. nih.gov The metabolic cycle of para-quinols, which involves conversion back to the parent estrogen, does not involve molecular oxygen in a way that generates superoxide (B77818) radicals, distinguishing them from the redox cycling of ortho-quinones. nih.gov

From the perspective of aromatase inhibition, the structural class of steroidal inhibitors provides another comparative framework. nih.govwikipedia.org Aromatase inhibitors are broadly classified as steroidal (Type I) or non-steroidal (Type II). researchgate.net Steroidal inhibitors, like formestane (B1683765) and exemestane, are androstenedione (B190577) analogues that typically bind to the enzyme's active site. researchgate.netnih.gov While HEDD is a steroid, its primary investigated role is not as a direct aromatase inhibitor but as a metabolite and prodrug. tandfonline.com The structure-activity relationships for steroidal aromatase inhibitors indicate that modifications to the A-ring are critical for activity, with the 1,4-diene-3-one system being a common feature. nih.govresearchgate.net HEDD shares this A-ring structure, but the C-10 hydroxyl group fundamentally alters its interaction with key biological targets compared to established steroidal aromatase inhibitors. tandfonline.com

Advanced Analytical Methodologies for the Characterization and Quantification of Estra 1,4 Diene 3,17 Dione, 10 Hydroxy and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating complex mixtures into individual components. njit.edu For a compound like Estra-1,4-diene-3,17-dione, 10-hydroxy-, and its structurally similar metabolites, high-resolution separation is paramount before detection and quantification. njit.eduyoutube.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid hormones due to its high resolution and adaptability. nih.govsigmaaldrich.com Reversed-phase HPLC is commonly employed for lipophilic compounds like steroids. mdpi.com Method development involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation.

Method Development:

Stationary Phase: A C18 (octadecylsilyl) column is frequently the stationary phase of choice, offering excellent hydrophobic interaction for retaining steroid structures. mdpi.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution, where the concentration of the organic solvent is increased over time, is often used to effectively separate compounds with varying polarities, from the more polar metabolites to the parent compound. mdpi.com

Detection: Ultraviolet (UV) detection is a common method, as the conjugated ketone system in Estra-1,4-diene-3,17-dione, 10-hydroxy- absorbs UV light. nih.gov For enhanced sensitivity and selectivity, particularly in complex biological matrices, derivatization followed by fluorescence detection can be utilized. mdpi.com

Validation and Application: Validated HPLC methods are essential for quantitative analysis. Parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the reliability of the results. uniroma1.it In the context of anti-doping, HPLC serves as a crucial sample purification step, where it is used to isolate formestane (B1683765) and its metabolites from urine samples to obtain extracts of adequate purity for subsequent, highly sensitive analyses like Isotope Ratio Mass Spectrometry (IRMS). nih.govresearchgate.netwada-ama.org

Table 1: Illustrative HPLC Parameters for Steroid Analysis This table represents typical conditions and is not specific to a single validated method.

| Parameter | Description |

|---|---|

| Column | InfinityLab Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Methanol or Acetonitrile mdpi.comresearchgate.net |

| Gradient | Start at 76% B, increase to 100% B over 8 minutes mdpi.com |

| Flow Rate | 0.5 mL/min mdpi.com |

| Column Temperature | 50 °C mdpi.com |

| Detector | UV at ~240-254 nm or Fluorescence (λEX 350 nm, λEM 530 nm) after derivatization nih.govmdpi.com |

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions and guiding purification processes like column chromatography. scispace.com

In the synthesis of Estra-1,4-diene-3,17-dione, 10-hydroxy-, TLC can be employed to track the conversion of the starting material (e.g., estrone) to the final product. scispace.com The process involves spotting a small amount of the reaction mixture onto a TLC plate, typically a silica (B1680970) gel plate on an aluminum backing. The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and petroleum ether. scispace.com

The separation is based on the differential affinity of the compounds for the stationary phase (silica) and the mobile phase. After development, the separated spots are visualized. This can be done non-destructively under UV light (at 254 nm), where the conjugated system of the product will be visible. scispace.com Further visualization can be achieved by staining the plate with a chemical reagent, such as a mixture of ethanol (B145695) and concentrated sulfuric acid followed by heating, which reveals the spots of various components in the mixture. scispace.com By comparing the retention factor (Rf) of the spots to that of the starting material and the expected product, the progress of the reaction can be efficiently monitored. scispace.com

Spectroscopic Characterization Methods

Following separation and purification, spectroscopic methods are employed to elucidate and confirm the chemical structure of the target compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. scispace.commdpi.com

¹H-NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. Splitting patterns (e.g., singlet, doublet) and coupling constants (J), reported in Hertz (Hz), reveal the number and spatial relationship of neighboring protons, which is critical for determining the stereochemistry of the molecule. scispace.com

¹³C-NMR: This spectrum shows signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. The chemical shift of each carbon signal is indicative of its functional group and hybridization state (e.g., C=O, C=C, C-O). mdpi.com

Table 2: Predicted Key NMR Signals for Estra-1,4-diene-3,17-dione, 10-hydroxy- Data is illustrative and based on general knowledge of steroid NMR spectra.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.0-7.0 | m | Vinylic protons (C1-H, C2-H, C4-H) |

| ¹H | ~0.9 | s | C18-H₃ (Methyl group) |

| ¹³C | >200 | s | C17=O (Ketone) |

| ¹³C | ~186 | s | C3=O (Conjugated Ketone) |

| ¹³C | ~120-160 | m | C1, C2, C4, C5 (Olefinic carbons) |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. It is often coupled with a chromatographic system, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), for the analysis of complex mixtures. uniroma1.itresearchgate.net

For formestane and its metabolites, GC-MS is a widely used technique in anti-doping laboratories. bohrium.comnih.gov Steroids are often chemically modified (derivatized) before GC-MS analysis to increase their volatility and thermal stability. Trimethylsilyl (TMS) derivatization is common. The mass spectrum of the per-TMS derivative of formestane, for instance, shows an intense molecular ion peak that confirms its molecular weight. uniroma1.it

The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, provides a "fingerprint" that helps in structural identification. By analyzing these fragments, it is possible to identify key structural features and distinguish between different metabolites. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by selecting a specific parent ion and fragmenting it to produce characteristic daughter ions, which is crucial for confirming the presence of a substance in a complex matrix like urine and for identifying specific metabolites, such as 3β,4α-dihydroxy-5α-androstan-17-one (4α-hydroxy-epiandosterone), which serves as a biomarker for formestane use. bohrium.comnih.gov

Table 3: Key Mass Spectrometric Data for Formestane Analysis

| Compound/Derivative | Technique | Key m/z Values | Significance |

|---|---|---|---|

| Formestane (per-TMS derivative) | GC-MS | 518 uniroma1.it | Molecular Ion (M⁺) |

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scispace.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed radiation versus the wavenumber (cm⁻¹), with absorption peaks corresponding to specific functional groups. researchgate.net

For Estra-1,4-diene-3,17-dione, 10-hydroxy-, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features:

O-H Stretch: A broad band around 3400 cm⁻¹ for the hydroxyl (-OH) group at C-10.

C=O Stretch: Strong, sharp peaks around 1650-1740 cm⁻¹. The α,β-unsaturated ketone in the A-ring would absorb at a lower wavenumber (around 1660 cm⁻¹) compared to the saturated five-membered ring ketone at C-17 (around 1740 cm⁻¹).

C=C Stretch: A peak in the 1600-1650 cm⁻¹ region corresponding to the carbon-carbon double bonds of the diene system.

C-H Stretch: Peaks just below 3000 cm⁻¹ for sp³-hybridized carbons and just above 3000 cm⁻¹ for sp²-hybridized (vinylic) carbons.

This technique provides complementary information to NMR and MS for a comprehensive structural confirmation. scispace.com

Table 4: Expected IR Absorption Bands for Estra-1,4-diene-3,17-dione, 10-hydroxy-

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Hydroxyl (O-H) | ~3400 (broad) |

| Ketone (C=O, C17) | ~1740 (strong) |

| Conjugated Ketone (C=O, C3) | ~1660 (strong) |

| Alkene (C=C) | ~1600-1650 |

Application of High-Resolution Detection Techniques for Metabolite Profiling (e.g., HR-LC-MS/MS)

High-resolution liquid chromatography-mass spectrometry (HR-LC-MS/MS) stands as a powerful and indispensable tool for the metabolite profiling of steroidal compounds like Estra-1,4-diene-3,17-dione, 10-hydroxy-. This technique offers high sensitivity, selectivity, and the ability to elucidate the structures of unknown metabolites. While specific metabolite profiling data for HEDD is not extensively available in the public domain, a methodological approach can be delineated based on established practices for similar steroidal molecules, such as other estrogens and androgens.

Methodological Approach:

An in vitro metabolism study would typically involve incubating HEDD with human liver microsomes or S9 fractions, which contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs). Following incubation, the samples would be subjected to extraction, often by liquid-liquid extraction or solid-phase extraction, to isolate the metabolites from the biological matrix.

The extracted samples are then analyzed by HR-LC-MS/MS. A reversed-phase liquid chromatography system would be employed to separate HEDD from its potential metabolites based on their polarity. The eluent from the LC column is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument.

Data Acquisition and Analysis:

The mass spectrometer would be operated in both full-scan mode to detect all ions within a specified mass range and in tandem MS (MS/MS) mode. In full-scan mode, the high-resolution capability allows for the determination of the accurate mass of the parent ions, which is used to predict the elemental composition of potential metabolites.

In MS/MS mode, specific parent ions are selected and fragmented to produce a characteristic fragmentation pattern. The high-resolution measurement of these fragment ions provides crucial information for the structural elucidation of the metabolites. By comparing the fragmentation pattern of a metabolite to that of the parent compound (HEDD), the site of metabolic modification can often be deduced.

Expected Metabolites:

Based on the known metabolism of similar steroidal structures, the anticipated metabolic transformations of HEDD would include:

Hydroxylation: The addition of one or more hydroxyl groups to the steroid skeleton is a common metabolic pathway catalyzed by CYP enzymes.

Reduction: The keto groups at the C3 and C17 positions are susceptible to reduction to hydroxyl groups.

Conjugation: Phase II metabolic reactions could involve the conjugation of the hydroxyl groups with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites.

The data obtained from HR-LC-MS/MS analysis would be processed using specialized software to identify and tentatively characterize the metabolites based on their accurate mass, retention time, and fragmentation patterns.

Table 1: Hypothetical HR-LC-MS/MS Data for Potential HEDD Metabolites

| Putative Metabolite | Molecular Formula | Calculated m/z [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments | Proposed Biotransformation |

| Hydroxy-HEDD | C₁₈H₂₂O₄ | 303.1596 | < 5 | Fragments indicating addition of -OH group | Hydroxylation |

| Dihydro-HEDD | C₁₈H₂₄O₃ | 289.1798 | < 5 | Fragments indicating reduction of a keto group | Reduction |

| HEDD-glucuronide | C₂₄H₃₀O₉ | 463.1968 | < 5 | Loss of glucuronic acid (176 Da) | Glucuronidation |

| HEDD-sulfate | C₁₈H₂₂O₆S | 367.1215 | < 5 | Loss of sulfate group (80 Da) | Sulfation |

In Vitro Bioanalytical Assays for Prodrug Conversion and Biological Activity Assessment

In vitro bioanalytical assays are fundamental for characterizing the pharmacological profile of Estra-1,4-diene-3,17-dione, 10-hydroxy-. These assays can elucidate its potential as a prodrug and quantify its biological effects on target cells.

Prodrug Conversion Assays:

The hypothesis that HEDD may act as a prodrug, being converted to the active estrogen, estrone (B1671321) (E1), necessitates in vitro assays to confirm and quantify this conversion. A common approach involves incubating HEDD with liver fractions (microsomes or S9) that contain the necessary enzymes for biotransformation.

The assay would be conducted over a time course, and samples would be analyzed at different time points to measure the decrease in HEDD concentration and the corresponding increase in estrone concentration. Quantification of both compounds would be achieved using a validated LC-MS/MS method, which provides the high sensitivity and specificity required for accurate measurement in a complex biological matrix.

Biological Activity Assessment:

The biological activity of HEDD and its potential metabolites can be assessed using a variety of in vitro assays, primarily focusing on its cytotoxic and estrogenic effects.

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. Studies have utilized the MTT assay to evaluate the antiproliferative effects of HEDD on various cancer cell lines. For example, HEDD has been shown to exhibit marked cytotoxic activity, particularly against hormone-dependent cancer cells. icar.org.in

Table 2: Reported Cytotoxic Activity of HEDD in Various Cell Lines

| Cell Line | Cell Type | Result |

| MCF-7 | Hormone-dependent breast cancer | Marked cytotoxic activity |

| T47-D | Hormone-dependent breast cancer | Marked cytotoxic activity |

| LNCaP | Hormone-dependent prostate cancer | Marked cytotoxic activity |

| HepaRG | Hepatic cancer | Markedly reduced viability |

| Caco-2 | Colon adenocarcinoma | Cytotoxic activity observed |

| NHDF | Normal human dermal fibroblasts | Cytotoxic activity observed |

| Data sourced from a study on the potential of HEDD as an antiproliferative agent. icar.org.in |

By employing these advanced analytical and bioanalytical methodologies, a comprehensive understanding of the metabolic fate and biological activity of Estra-1,4-diene-3,17-dione, 10-hydroxy- can be achieved, which is essential for its further development as a potential therapeutic agent.

Computational and in Silico Approaches in the Study of Estra 1,4 Diene 3,17 Dione, 10 Hydroxy

Molecular Docking Studies for Receptor and Enzyme Interactionsresearchgate.netnih.govscispace.com

Molecular docking simulations have been employed to predict the binding affinity and orientation of HEDD within the active sites of key steroidogenic enzymes and receptors. One study performed docking simulations using AutoDock Vina to calculate the binding energies of HEDD with several well-known protein targets of steroid compounds. scispace.com The results from these in silico analyses suggested that HEDD has a strong binding affinity for Estrogen Receptor α (ERα) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.netnih.gov

The predicted lowest binding energy for HEDD with ERα was calculated to be -10.1 kcal/mol, which was comparable to, and even slightly stronger than, the predicted binding energy of the natural ligand, 17β-estradiol (-9.9 kcal/mol). scispace.com For 17β-HSD1, the predicted binding energy for HEDD was -8.8 kcal/mol. scispace.com Docking was also performed against other related targets, including aromatase, 17α-hydroxylase/17,20-lyase (CYP17A1), and the androgen receptor (AR). scispace.com

| Protein Target | Predicted Lowest Binding Energy for HEDD (kcal/mol) | Reference Ligand | Predicted Binding Energy for Reference Ligand (kcal/mol) |

|---|---|---|---|

| Estrogen Receptor α (ERα) | -10.1 | 17β-estradiol | -9.9 |

| 17β-Hydroxysteroid Dehydrogenase type 1 (17β-HSD1) | -8.8 | 5α-Dihydrotestosterone | -8.3 |

| Aromatase (CYP19A1) | -8.3 | Androstenedione (B190577) | -8.3 |

| 17α-hydroxylase/17,20-lyase (CYP17A1) | -9.0 | Abiraterone | -9.9 |

| Androgen Receptor (AR) | -6.7 | 5α-Dihydrotestosterone | -9.1 |

Detailed analysis of the docking poses provides insights into the specific molecular interactions that stabilize the ligand-protein complex. For the predicted binding of HEDD to 17β-HSD1, visualization of the docking results revealed several key interactions within the binding pocket. scispace.com These interactions include:

Conventional Hydrogen Bonds: These are formed between the ligand and specific residues in the active site. scispace.com

Alkyl Interactions: Hydrophobic interactions between the alkyl parts of HEDD and nonpolar residues of the enzyme also play a significant role. scispace.com

The analysis of the H-bond surface diagram for the 17β-HSD1 binding pocket indicates areas with hydrogen bond acceptors and donors that interact with HEDD. scispace.com

While initial docking studies predicted a robust binding of HEDD to ERα, this finding has been directly challenged by extensive experimental evidence and critical analysis of the computational model. researchgate.netbiorxiv.orgbiorxiv.org A significant body of research indicates that HEDD and related steroidal para-quinols lack any appreciable binding to nuclear estrogen receptors (both ERα and ERβ). biorxiv.orgbiorxiv.org

This discrepancy highlights a crucial aspect of computational biology: the need for experimental validation. The argument against HEDD's binding to ERα is based on several key points:

Experimental Binding Assays: Competitive estrogen-receptor binding studies have shown that HEDD has an IC50 value greater than 10,000 nM for both ERα and ERβ, indicating a lack of significant binding affinity. biorxiv.org

Structural Requirements for ER Binding: The phenolic hydroxyl group on the A-ring of estrogens is a well-established and essential feature for binding to estrogen receptors. HEDD lacks this critical functional group. biorxiv.org

Lack of In Vivo Estrogenic Activity: HEDD has been shown to be devoid of uterotrophic effects in animal models, which is a classic indicator of a compound's inability to activate ERα in vivo. biorxiv.orgbiorxiv.org

Critique of the Docking Model: A re-examination of the virtual binding pocket from the study that reported strong HEDD-ERα binding revealed that at least one amino acid residue near the critical ligand-binding site was labeled as "unknown." This suggests a possible alteration of the receptor's known crystal structure to accommodate the ligand, casting doubt on the validity of the prediction. researchgate.netbiorxiv.org

| Finding | Computational Prediction (Canário et al., 2022) | Experimental Evidence / Critique (Prokai-Tatrai & Prokai, 2022) |

|---|---|---|

| ERα Binding Affinity | High affinity predicted (Binding Energy = -10.1 kcal/mol) scispace.com | No appreciable binding observed (IC50 > 10,000 nM) biorxiv.org |

| In Vivo Estrogenic Effect | Implied by strong ERα binding prediction scispace.com | Absence of uterotrophic effects documented biorxiv.org |

| Structural Model Validity | Docking performed on ERα structure (PDB#1A52) scispace.com | Critiqued for having an "unknown" residue in the binding pocket, suggesting structural alteration researchgate.netbiorxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) models for Estra-1,4-diene-3,17-dione, 10-hydroxy- in the available scientific literature. QSAR studies are data-driven approaches that correlate variations in the chemical structure of compounds with changes in their biological activity. researchgate.net The development of such models for HEDD and its analogues would require a dataset of structurally similar compounds with experimentally determined activities to establish a predictive relationship.

Prediction of Theoretical Biological Activities and Molecular Properties through In Silico Toolsresearchgate.netnih.govscispace.com

In silico tools are frequently used to predict the drug-likeness and pharmacokinetic properties of compounds early in the research process. For HEDD, the pkCSM online software was used to calculate molecular properties based on its chemical structure. scispace.com These predictions help assess its potential as a therapeutic agent.

The analysis included parameters related to Lipinski's rule of five, which are used to evaluate drug-likeness and the likelihood of a compound being orally active. The calculated properties for HEDD were all within the acceptable ranges defined by this rule. scispace.com Furthermore, computational predictions suggested that HEDD may possess good oral bioavailability. researchgate.netnih.gov

| Molecular Property | Predicted Value for HEDD | Lipinski's Rule of Five Guideline |

|---|---|---|

| n-octanol-water partition coefficient (logP o/w) | 2.59 | ≤ 5 |

| Molecular Weight (MW) | 286.37 g/mol | ≤ 500 g/mol |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 |

| Rotatable Bonds (RB) | 0 | ≤ 10 |

Simulation of Metabolic Transformations and Pathwaysbiorxiv.orgresearchgate.net

HEDD has been specifically designed and studied as a central nervous system (CNS)-selective bioprecursor prodrug of estrone (B1671321). biorxiv.org This design is predicated on a theoretical metabolic pathway where HEDD remains inert in the periphery but is converted to the active hormone, estrone, within the brain. biorxiv.orgresearchgate.net

The simulated or intended metabolic transformation involves the reduction of the para-quinol structure on the A-ring of HEDD to the phenolic A-ring characteristic of estrone. This bio-reduction is hypothesized to occur preferentially in the CNS, leading to a localized therapeutic effect without causing systemic hormonal exposure. biorxiv.org This targeted metabolic activation is a key feature of its design, aiming to provide the neuroprotective benefits of estrogens without the associated peripheral side effects. researchgate.netnih.gov

Future Research Directions and Unexplored Academic Questions

Investigation of Novel Biotransformation Pathways and Enzymes involved in Estra-1,4-diene-3,17-dione, 10-hydroxy- Metabolism

The metabolic processing of HEDD is a critical area that remains largely unexplored. Understanding its biotransformation is fundamental to predicting its biological activity and clearance. HEDD is a para-quinol, and the formation of such compounds from parent estrogens like estrone (B1671321) represents a novel metabolic pathway. researchgate.net Research indicates that cytochrome P-450 (CYP) enzymes are involved in the conversion of estrogens into their corresponding quinols. researchgate.net Specifically, studies using recombinant human cytochrome P-450 enzymes have shown that CYP1A1, CYP2B6, and CYP2E1 can catalyze this conversion for estrone and 17β-estradiol. researchgate.net However, the specific enzymes responsible for the metabolism of HEDD itself, and the subsequent metabolites formed, have not been fully characterized.

Future research should focus on:

Identifying Specific CYP Isoforms: Comprehensive screening of human CYP isoforms is needed to identify the primary enzymes responsible for the metabolism of HEDD.

Exploring Microbial Biotransformation: Microbe-mediated biotransformation is a cost-effective and reliable method for producing key steroidal intermediates like Androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.govresearchgate.net Investigating the potential of various microorganisms, such as those from the genera Mycobacterium or fungi like Curvularia lunata, to metabolize HEDD could reveal novel transformation products and enzymatic pathways. nih.govplos.org Fermentation studies with various fungal and bacterial strains could uncover unique hydroxylation, reduction, or oxidation reactions. nih.govresearchgate.net

Characterizing Metabolites: The isolation and structural elucidation of metabolites formed from HEDD in in vitro (e.g., human liver microsomes) and in vivo models are essential. This would provide a complete picture of its metabolic fate.

| Enzyme/Microorganism | Substrate | Metabolic Reaction/Product | Reference |

|---|---|---|---|

| Human CYP1A1, CYP2B6, CYP2E1 | Estrone, 17β-Estradiol | Conversion to corresponding quinols | researchgate.net |

| Mycobacterium sp. | Phytosterols (B1254722), Androst-4-ene-3,17-dione (AD) | Conversion to Androsta-1,4-diene-3,17-dione (ADD) | nih.govmdpi.com |

| Curvularia lunata | (+)-Androst-4-ene-3,17-dione | Oxidative and reductive metabolism to various products including ADD | nih.gov |

Elucidation of Complete Mechanistic Pathways for Observed Biological Activities (e.g., Antiproliferative Effects)

HEDD has demonstrated significant cytotoxic activity, particularly against hormone-dependent cancer cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer). nih.gov However, the precise molecular mechanisms underlying these antiproliferative effects are not fully understood.

Initial in silico molecular docking studies have suggested a high binding affinity of HEDD towards estrogen receptor α (ERα) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in the biosynthesis of 17β-estradiol. nih.govresearchgate.net Paradoxically, other research, including competitive ER-binding assays, has indicated that HEDD and structurally related steroidal para-quinols lack appreciable binding to nuclear estrogen receptors (ERα and ERβ). biorxiv.orgresearchgate.net This discrepancy highlights a critical gap in knowledge.

Key unanswered questions that require further investigation include:

Receptor Binding Confirmation: Rigorous experimental validation of HEDD's binding affinity to ERα and ERβ is necessary to resolve the conflicting reports. biorxiv.org Techniques such as surface plasmon resonance or radioligand binding assays could provide definitive answers.

Enzyme Inhibition: The inhibitory potential of HEDD against enzymes crucial for steroid hormone synthesis, such as 17β-HSD1 and aromatase, needs to be quantified through detailed enzymatic assays. researchgate.net

Cell Cycle and Apoptosis Analysis: Investigating the effect of HEDD on cell cycle progression and the induction of apoptosis in cancer cells would provide deeper insight into its cytotoxic mechanism. Flow cytometry analysis has shown HEDD reduces the viability of hepatic cancer cells, but the downstream signaling pathways (e.g., caspase activation, Bcl-2 family protein modulation) have not been elucidated. nih.gov

Off-Target Effects: A broader screening of HEDD against a panel of kinases and other cancer-related targets is needed to identify potential off-target effects that might contribute to its bioactivity.

Exploration of Stereoisomeric Effects on Biological Interactions and Selectivity

The stereochemistry of steroid molecules is a critical determinant of their biological activity. Even minor changes in the spatial arrangement of functional groups can drastically alter receptor binding and enzymatic interactions. For instance, the C17 epimers 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) and 10β,17α-dihydroxyestra-1,4-dien-3-one (αDHED) act as selective prodrugs for 17β-estradiol and 17α-estradiol, respectively, demonstrating the profound impact of stereochemistry at this position. biorxiv.orgresearchgate.net

The stereoisomeric effects of HEDD have not been explored. Future research should address:

Synthesis of Stereoisomers: The chemical synthesis of different stereoisomers of HEDD, particularly focusing on the orientation of the 10-hydroxy group (α vs. β), is a necessary first step.

Comparative Biological Evaluation: A side-by-side comparison of the antiproliferative activity, receptor binding affinity, and enzyme inhibition potential of the different stereoisomers is crucial. This would clarify the structure-activity relationship and identify the optimal stereochemical configuration for biological effect.

Selective Targeting: Investigating whether different stereoisomers exhibit selective activity towards different cancer cell types or receptor subtypes could open avenues for developing more targeted therapeutic agents.

Development of New Analytical Techniques for Trace Analysis and Metabolite Quantitation

The ability to accurately detect and quantify HEDD and its metabolites in biological matrices is essential for pharmacokinetic studies and potential clinical monitoring. While standard techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and gas chromatography/mass spectrometry (GC/MS) are used for the characterization of steroids, there is a need for more sensitive and high-throughput methods. scispace.comresearchgate.netnih.gov

Future efforts in this area should focus on:

LC-MS/MS Method Development: The development and validation of highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the simultaneous quantitation of HEDD and its predicted metabolites in plasma, urine, and tissue samples.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for the identification of unknown metabolites in discovery-based metabolomics studies.

Immunoassays: The potential development of specific antibodies for HEDD to create sensitive immunoassays (e.g., ELISA) for rapid and high-throughput screening. This would be particularly valuable for applications like doping control, where related compounds are monitored. nih.gov

| Technique | Application | Reference |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reactions and isolating metabolites | scispace.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of synthesized compounds and metabolites | researchgate.netnih.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Detection and identification of steroid metabolites in biological samples (e.g., urine) | nih.gov |

| Liquid Chromatography (LC) | Monitoring the accumulation of steroid intermediates in bioconversion processes | researchgate.net |

Advanced Computational Modeling for Predictive Research and Drug Design

In silico approaches have already provided initial hypotheses regarding the mechanism of action of HEDD. nih.govscispace.com Advanced computational modeling can further accelerate research and guide the rational design of new, more potent analogues.

Future computational studies should include:

Molecular Dynamics (MD) Simulations: While molecular docking predicts static binding poses, MD simulations can provide insights into the dynamic behavior of the HEDD-receptor complex, the stability of the interaction over time, and the key residues involved.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of HEDD analogues could help predict the biological activity of novel compounds before their synthesis, saving time and resources.

Pharmacophore Modeling: Creating a pharmacophore model based on the structural features required for HEDD's antiproliferative activity can guide the design of new molecules with improved potency and selectivity.

ADMET Prediction: Expanding on initial predictions, advanced computational tools can be used to model absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties more accurately, helping to prioritize drug candidates with favorable pharmacokinetic profiles. nih.govscispace.com

Q & A

Q. What are the primary methodologies for synthesizing 10-hydroxyestra-1,4-diene-3,17-dione in microbial systems?

Synthesis often involves biotransformation using engineered Mycobacterium or Bacillus strains. For example, Mycobacterium neoaurum JC-12 can convert phytosterols to androsta-1,4-diene-3,17-dione (ADD) via 3-ketosteroid-Δ1-dehydrogenase (KSDD). Optimization includes gene inactivation/augmentation to enhance Δ1-dehydrogenation efficiency . Yield improvements require metabolic engineering of cofactor regeneration and sterol uptake pathways.

Q. How is the crystal structure of 10-hydroxyestra-1,4-diene-3,17-dione determined?

X-ray crystallography is the gold standard. For related compounds like 11β,17α-dihydroxy derivatives, data collection involves Bruker SMART APEX CCD diffractometers with Mo-Kα radiation. Hydrogen bonding networks (e.g., O—H⋯O) stabilize the structure, and refinement software like SHELXL is used for accuracy. Chair conformations of cyclohexane rings are typical in steroidal frameworks .

Q. What in vitro assays are used to evaluate its antiproliferative activity?

Standard protocols include MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), with IC50 calculations. Co-treatment with controls (e.g., doxorubicin) validates specificity. Data interpretation requires normalization to cell viability baselines and statistical analysis (e.g., ANOVA) to confirm significance .

Q. How does 10-hydroxyestra-1,4-diene-3,17-dione interact with estrogen receptors (ER)?

Competitive binding assays (e.g., fluorescence polarization) assess ERα/ERβ affinity. For ERα agonists, reporter gene assays in S. cerevisiae quantify transcriptional activation (EC50 values). Cross-reactivity with other nuclear receptors (e.g., AR or PR) must be ruled out via selectivity screens .

Advanced Research Questions

Q. What enzymatic pathways regulate the 9α-hydroxylation of androsta-1,4-diene-3,17-dione?

3-Ketosteroid 9α-monooxygenase (EC 1.14.15.30) catalyzes this reaction using ferredoxin and O2. The mechanism involves substrate binding to a non-heme iron center, with hydroxylation occurring via radical intermediates. In silico docking studies (e.g., AutoDock Vina) predict binding affinities and guide mutagenesis for activity enhancement .

Q. How can conflicting data on steroid residue analysis in biological samples be resolved?

Contradictions arise from matrix effects (e.g., urine vs. tissue) or microbial conversion of precursors like ADD to boldenone. Solutions include:

- Isotope dilution mass spectrometry (ID-MS) for precise quantification.

- Sterile sampling protocols to prevent post-collection microbial activity.

- Multivariate analysis to distinguish endogenous vs. exogenous sources .

Q. What strategies address dual ERα agonism and aromatase inhibition in drug design?

Structure-activity relationship (SAR) studies focus on modifying the C10 position. For example, chloro-substitution at C10 (as in 10-chloroestra-1,4-diene-3,17-dione) enhances aromatase inhibition (IC50 = 2.4 µM) while retaining ERα activation. Computational models (e.g., molecular dynamics) predict off-target effects and guide selective modifications .

Q. How do microbial strains differ in producing 10-hydroxy derivatives from phytosterols?

Mycobacterium neoaurum ST-095 produces ADD/AD ratios of 0.5, while JC-12 achieves 3.0 due to KSDD overexpression. Comparative genomics identifies rate-limiting steps (e.g., side-chain cleavage efficiency). Fermentation optimization (e.g., dissolved O2, pH) further modulates redox states for hydroxylation .

Q. What computational tools predict the environmental persistence of 10-hydroxyestra-1,4-diene-3,17-dione?

QSAR models estimate biodegradation rates using descriptors like logP and topological polar surface area (TPSA). EPI Suite predicts half-lives in water/soil, while molecular docking with cytochrome P450 enzymes simulates metabolic pathways. Experimental validation via HPLC-MS/MS in wetland systems confirms model accuracy .

Q. How can metabolic engineering enhance chiral specificity in 10-hydroxyestra-1,4-diene-3,17-dione synthesis?

Chiral resolution employs immobilized KSDD variants or enantioselective hydroxylases. Directed evolution (e.g., error-prone PCR) improves enzyme stereoselectivity. Co-expression with NADPH-dependent reductases ensures proper cofactor recycling, increasing enantiomeric excess (e.g., >98% for 10β-hydroxy derivatives) .

Methodological Considerations

- Data Interpretation : Use Bland-Altman plots for method comparison and Grubbs’ test for outlier removal.

- Safety Protocols : Classify as UN 3077 (environmentally hazardous) for transport; use fume hoods and PPE during synthesis .

- Analytical Validation : Cross-validate LC-MS/MS results with NMR (e.g., ¹H, ¹³C) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.